Madurastatin B2
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Overview
Description
Madurastatin B2 is a phenolate-hydroxamate siderophore isolated from the bacterium Actinomadura sp. Siderophores are specialized metabolites used by bacteria and plants to sequester iron, which is essential for their growth and survival. This compound has demonstrated biological activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Madurastatin B2 involves several key steps:
Oxazoline Formation: The synthesis begins with the formation of an oxazoline moiety via oxetane ring-opening.
Condensation Reactions: The next step involves condensation reactions to form the desired fragments.
Final Assembly: The final step involves the assembly of the fragments to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Actinomadura sp. cultures. The bacterial cultures are grown in specific media, and the compound is extracted using solvents such as acetone. The extracts are then purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Madurastatin B2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxamate group.
Substitution: Substitution reactions can occur at the phenolate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Madurastatin B2 has several scientific research applications:
Chemistry: It is used as a model compound for studying siderophore-mediated iron transport and its role in bacterial growth.
Mechanism of Action
Madurastatin B2 exerts its effects by binding to iron and facilitating its transport into bacterial cells. The compound forms a complex with iron, which is then recognized by specific receptors on the bacterial cell surface. This complex is transported into the cell, where the iron is released and utilized for various metabolic processes. The molecular targets and pathways involved include iron transport proteins and enzymes involved in iron metabolism .
Comparison with Similar Compounds
Madurastatin B2 is unique among siderophores due to its specific structure and biological activity. Similar compounds include:
Madurastatin A1: Another siderophore with a similar structure but different biological activity.
Madurastatin C1: Contains an oxazoline moiety and exhibits different antimicrobial properties.
Madurastatin D1 and D2: These compounds also contain oxazoline moieties and have been studied for their antiparasitic activities.
This compound stands out due to its potent activity against MRSA and its unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFXOJAEDXDBM-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335865 |
Source
|
Record name | Madurastatin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768384-52-7 |
Source
|
Record name | Madurastatin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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